molecular formula C17H24N2 B11119780 2-cyclohexyl-1-(2-methylpropyl)-1H-benzimidazole

2-cyclohexyl-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11119780
M. Wt: 256.4 g/mol
InChI Key: PQJKODBNHPEUFT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(2-methylpropyl)-1H-1,3-benzodiazole is an organic compound with a complex structure that includes a cyclohexyl group, a 2-methylpropyl group, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1-(2-methylpropyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclohexyl and 2-methylpropyl groups are then introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-Cyclohexyl-1-(2-methylpropyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-(2-methylprop

Properties

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

2-cyclohexyl-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C17H24N2/c1-13(2)12-19-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3

InChI Key

PQJKODBNHPEUFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CCCCC3

Origin of Product

United States

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